molecular formula C16H17FO2Se B12516310 Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- CAS No. 820212-03-1

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-

Cat. No.: B12516310
CAS No.: 820212-03-1
M. Wt: 339.3 g/mol
InChI Key: QTFRGYWYJQTRTF-UHFFFAOYSA-N
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Description

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenol group, a fluorine atom, a phenylseleno group, and a methoxy group, making it a subject of interest in synthetic chemistry and material science.

Properties

CAS No.

820212-03-1

Molecular Formula

C16H17FO2Se

Molecular Weight

339.3 g/mol

IUPAC Name

4-(2-fluoro-3-phenylselanylpropyl)-2-methoxyphenol

InChI

InChI=1S/C16H17FO2Se/c1-19-16-10-12(7-8-15(16)18)9-13(17)11-20-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11H2,1H3

InChI Key

QTFRGYWYJQTRTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C[Se]C2=CC=CC=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phenol derivative reacts with a fluorinated alkyl halide in the presence of a base. The phenylseleno group can be introduced through a selenation reaction using phenylselenol and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylseleno group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include selenoxides, de-selenated phenols, and substituted phenol derivatives.

Scientific Research Applications

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[2-chloro-3-(phenylseleno)propyl]-2-methoxy-
  • Phenol, 4-[2-bromo-3-(phenylseleno)propyl]-2-methoxy-
  • Phenol, 4-[2-iodo-3-(phenylseleno)propyl]-2-methoxy-

Uniqueness

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs.

This comprehensive overview highlights the significance of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.

Biological Activity

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- (CAS Number: 820212-03-1) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C₁₆H₁₇FO₂Se
  • Molecular Weight : 339.26 g/mol
  • LogP : 3.52, indicating moderate lipophilicity .

The presence of a fluorine atom and a phenylseleno group contributes to its unique reactivity and biological properties.

Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- exhibits various mechanisms of action that are crucial for its biological activity:

  • Antioxidant Activity : The compound may influence oxidative stress pathways, potentially modulating the activity of reactive oxygen species (ROS) and reducing oxidative damage.
  • Enzyme Interaction : It can interact with specific enzymes involved in metabolic pathways, possibly affecting their activity and leading to altered cellular responses.
  • Cell Signaling Modulation : The compound may influence signaling pathways associated with inflammation and cell proliferation, which is critical in the context of cancer research.

Antitumor Effects

Research indicates that Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- shows promise as an antitumor agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions. This suggests potential applications in treating inflammatory diseases .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various phenolic compounds, Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- was found to significantly reduce cell viability in MCF-7 cells. The MTT assay indicated a dose-dependent response, highlighting its potential as a therapeutic agent against breast cancer .

Mechanistic Insights

Another study utilized molecular docking techniques to explore the interaction of this compound with specific protein targets involved in cancer progression. The results suggested strong binding affinities for targets associated with apoptosis pathways, supporting further investigation into its use as an antitumor drug .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityUnique Features
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-SignificantModerateFluorine and phenylseleno groups
Phenol, 4-[2-chloro-3-(phenylseleno)propyl]-2-methoxy-ModerateLowChlorine substituent
Phenol, 4-[2-bromo-3-(phenylseleno)propyl]-2-methoxy-LowModerateBromine substituent

This table illustrates that while similar compounds exist, the unique combination of functional groups in Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- enhances its biological activities compared to analogs.

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